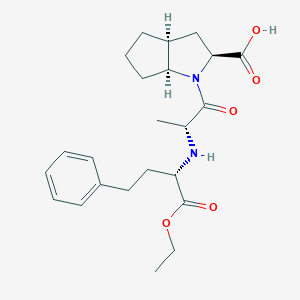

2-epi-Ramipril

Übersicht

Beschreibung

2-epi-Ramipril is a complex organic compound with a unique structure that includes multiple chiral centers. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-epi-Ramipril typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the amino group, and subsequent functionalization to introduce the ethoxycarbonyl and phenylpropyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-epi-Ramipril can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

2-epi-Ramipril operates similarly to ramipril by inhibiting the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The pharmacological properties include:

- Antihypertensive Effects : Like ramipril, this compound is expected to lower blood pressure in hypertensive patients by reducing angiotensin II levels.

- Cardiovascular Protection : It may reduce the risk of cardiovascular events such as myocardial infarction and stroke by improving endothelial function and reducing vascular resistance.

Hypertension Management

This compound is primarily investigated for its role in managing hypertension. Clinical studies have shown that ACE inhibitors can significantly lower systolic and diastolic blood pressure in patients with mild to severe hypertension.

Heart Failure Treatment

The efficacy of this compound in patients with heart failure is a significant area of research. Ramipril has been shown to improve survival rates and quality of life among heart failure patients.

- Case Study : In a cohort study involving patients with heart failure post-myocardial infarction, ramipril treatment led to improved outcomes compared to placebo, demonstrating a median survival time increase of approximately 14.5 months .

Peripheral Artery Disease (PAD)

Research indicates that ACE inhibitors like ramipril can enhance walking ability and quality of life in patients with PAD.

| Study | Population | Duration | Outcome |

|---|---|---|---|

| Claudication Study | Patients with intermittent claudication | 24 weeks | Significant increase in pain-free walking distance |

Comparative Efficacy Studies

Comparative studies between this compound and other ACE inhibitors or antihypertensive agents are crucial for determining its effectiveness.

- Efficacy Against Other ACE Inhibitors : Initial studies suggest that this compound may have comparable efficacy to other ACE inhibitors like lisinopril and enalapril in reducing blood pressure and improving cardiac function.

Off-label Uses

In addition to its primary applications, this compound may have potential off-label uses:

- Chronic Kidney Disease (CKD) : Similar to ramipril, it could be beneficial in managing CKD by slowing disease progression and reducing proteinuria.

Wirkmechanismus

The mechanism of action of 2-epi-Ramipril involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity and influence various biochemical pathways. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cyclopentane derivatives and amino acid analogs. Examples include:

- Cyclopentane-1-carboxylic acid

- 3-Phenylpropanoic acid

- Ethyl 2-amino-3-phenylpropanoate

Uniqueness

What sets 2-epi-Ramipril apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2-epi-Ramipril is a derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor, ramipril. This compound has garnered interest due to its potential therapeutic effects on cardiovascular and renal health, particularly in conditions such as hypertension and diabetes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions primarily as an ACE inhibitor. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that plays a significant role in regulating blood pressure and fluid balance. The inhibition of angiotensin II production leads to several downstream effects:

- Reduction in Blood Pressure : Lower levels of angiotensin II reduce vascular resistance and blood pressure.

- Decrease in Oxidative Stress : Angiotensin II is linked to increased oxidative stress; thus, its inhibition may mitigate oxidative damage in tissues.

- Renal Protection : By reducing glomerular pressure and improving renal blood flow, this compound may help protect against diabetic nephropathy.

Pharmacological Effects

The pharmacological profile of this compound includes various beneficial effects observed in preclinical and clinical studies:

- Cardiovascular Benefits : Studies have shown that ramipril can reduce the incidence of cardiovascular events in high-risk populations. For instance, a randomized trial indicated that low-dose ramipril did not significantly lower cardiovascular outcomes compared to placebo but did show a trend towards improved renal function in patients with diabetes .

- Antioxidant Properties : Research involving diabetic rat models demonstrated that ramipril treatment significantly reduced markers of oxidative stress and inflammation in the liver, suggesting a protective effect against diabetes-related complications .

Research Findings

Several studies have investigated the biological activity of ramipril and its derivatives, including this compound. Below are key findings from notable research:

Table 1: Summary of Key Studies on Ramipril and Its Derivatives

Case Studies

- Diabetic Patients with Cardiovascular Risk :

- Animal Models :

Eigenschaften

IUPAC Name |

(2S,3aS,6aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-HTDHLNIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129939-65-7 | |

| Record name | Ramipril impurity I [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129939657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,R,S,S,S)-EPIMER OF RAMIPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7CEJ08B2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.